molecular formula C10H9NO2 B1266804 alpha-Acetoxyphenylacetonitrile CAS No. 5762-35-6

alpha-Acetoxyphenylacetonitrile

Cat. No.: B1266804
CAS No.: 5762-35-6
M. Wt: 175.18 g/mol
InChI Key: MUXDFYRMYMEGCM-UHFFFAOYSA-N
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Description

alpha-Acetoxyphenylacetonitrile is an organic compound characterized by the presence of a cyano group (–CN) attached to a phenyl ring and an acetate group (–COOCH₃)

Mechanism of Action

Target of Action

Cyano(phenyl)methyl acetate, like other cyanoacetamide derivatives, is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis . The primary targets of this compound are the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions . For example, it undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . For instance, the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate gives the corresponding 1-methyl and 1-phenyl-pyridines derivatives .

Result of Action

The result of the compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade . They are used extensively in the synthesis of biologically active compounds used in agriculture .

Action Environment

The action, efficacy, and stability of Cyano(phenyl)methyl acetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the yield of the target compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Acetoxyphenylacetonitrile typically involves the reaction of phenylacetonitrile with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

C6H5CH2CN+(CH3CO)2OC6H5CH2COOCH3+CH3COOH\text{C}_6\text{H}_5\text{CH}_2\text{CN} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{COOCH}_3 + \text{CH}_3\text{COOH} C6​H5​CH2​CN+(CH3​CO)2​O→C6​H5​CH2​COOCH3​+CH3​COOH

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or Lewis acids can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

alpha-Acetoxyphenylacetonitrile undergoes various chemical reactions, including:

    Hydrolysis: Conversion to phenylacetic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Phenylacetic acid and methanol.

    Reduction: Phenylmethylamine.

    Substitution: Various substituted phenylmethyl derivatives.

Scientific Research Applications

alpha-Acetoxyphenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetonitrile: Lacks the acetate group, making it less reactive in nucleophilic substitution reactions.

    Methyl cyanoacetate: Contains a cyano group and an ester group but lacks the phenyl ring, leading to different reactivity and applications.

Uniqueness

alpha-Acetoxyphenylacetonitrile is unique due to the combination of the cyano group, phenyl ring, and acetate group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.

Properties

IUPAC Name

[cyano(phenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXDFYRMYMEGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291463
Record name cyano(phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5762-35-6
Record name 5762-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyano(phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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